1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one

Molecular Weight Heavy Atom Count Fragment-Based Drug Design

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one (CAS 2751611-50-2; molecular formula C₁₅H₁₃F₃N₂O₂; MW 310.27 g/mol) is a synthetic quinoline-pyrrolidin-2-one heterocycle featuring a 7-methoxy and 3-trifluoromethyl substitution pattern on the quinoline core with an N-linked pyrrolidin-2-one at the 6-position. The compound belongs to a patent-protected chemical series (Medshine Discovery Inc.; priority date September 30, explicitly claimed as ATM (ataxia telangiectasia mutated) kinase inhibitors for oncology applications, with 38 exemplified compounds disclosed across international patent families including US 11,230,549, WO 2019/201283, CA 3,114,646, and RU 2,771,314.

Molecular Formula C15H13F3N2O2
Molecular Weight 310.27 g/mol
Cat. No. B13589909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
Molecular FormulaC15H13F3N2O2
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F
InChIInChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3
InChIKeyMGZBMHCPLQXVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one (CAS 2751611-50-2): Structural Identity, Physicochemical Profile, and Patent Pedigree for ATM Kinase-Targeted Procurement


1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one (CAS 2751611-50-2; molecular formula C₁₅H₁₃F₃N₂O₂; MW 310.27 g/mol) is a synthetic quinoline-pyrrolidin-2-one heterocycle featuring a 7-methoxy and 3-trifluoromethyl substitution pattern on the quinoline core with an N-linked pyrrolidin-2-one at the 6-position . The compound belongs to a patent-protected chemical series (Medshine Discovery Inc.; priority date September 30, 2018) explicitly claimed as ATM (ataxia telangiectasia mutated) kinase inhibitors for oncology applications, with 38 exemplified compounds disclosed across international patent families including US 11,230,549, WO 2019/201283, CA 3,114,646, and RU 2,771,314 [1]. The trifluoromethyl group at C3 enhances lipophilicity and metabolic stability, while the 7-methoxy group contributes to electronic modulation of the quinoline π-system, and the pyrrolidin-2-one moiety provides a conformationally constrained hydrogen bond acceptor pharmacophore [2].

Why 4-(Quinolin-6-yl)pyrrolidin-2-one and Positional Analogs Cannot Substitute for 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one in ATM-Focused Screening Campaigns


The quinoline-pyrrolidin-2-one scaffold tolerates multiple substitution patterns, yet each positional isomer presents a fundamentally different pharmacophore. The unsubstituted 4-(quinolin-6-yl)pyrrolidin-2-one (CAS 1367077-61-9, MW 212.25) lacks both the 7-methoxy and 3-trifluoromethyl groups, resulting in a ~98 Da molecular weight deficit, reduced lipophilicity, and the absence of the electron-withdrawing CF₃ group that is a recurring feature among potent kinase inhibitors . The isomeric 7-methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline places the trifluoromethyl group on a pendant phenyl ring rather than directly on the quinoline core, altering both steric and electronic properties . Furthermore, 7-methoxy-3-{[2-(trifluoromethyl)-1-pyrrolidinyl]methyl}-2-quinolinol (ChemBridge/Hit2Lead SC-48137892) incorporates a methylene linker and a 2-quinolinol motif, yielding a measured LogP of 2.77 and tPSA of 45.6 Ų—values that differ substantially from the target compound due to the hydrogen bond donor at C2-OH and the flexible methylene spacer . In the patent-defined ATM inhibitor chemical space, the precise 7-OCH₃/3-CF₃/6-pyrrolidin-2-one arrangement defines a distinct structure-activity relationship (SAR) cluster; substitution at alternative ring positions or omission of either the methoxy or trifluoromethyl substituent places the compound outside the exemplified genus of 38 compounds for which ATM inhibitory activity has been explicitly claimed [1].

Quantitative Differentiation Evidence: 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted 4-(Quinolin-6-yl)pyrrolidin-2-one

The target compound possesses a molecular weight of 310.27 g/mol (23 heavy atoms), representing a +98.02 Da increase over 4-(quinolin-6-yl)pyrrolidin-2-one (CAS 1367077-61-9, MW 212.25, 16 heavy atoms) . This difference arises from the addition of the 7-methoxy group (+30.03 Da) and the 3-trifluoromethyl group (+69.00 Da). The CF₃ substitution alone accounts for a calculated LogP increase of approximately +0.8 to +1.2 units based on the Hansch π constant for CF₃ (π ≈ 0.88) versus H (π = 0) on aromatic systems [1]. The additional heavy atom count expands the accessible chemical space for ligand-protein interactions, particularly for engagement with the ATM kinase ATP-binding pocket, which in related PIKK-family inhibitors favors larger, more lipophilic scaffolds [2].

Molecular Weight Heavy Atom Count Fragment-Based Drug Design Lead Optimization

Lipophilicity (LogP) and Polar Surface Area (tPSA) Differentiation vs. 7-Methoxy-3-{[2-(trifluoromethyl)-1-pyrrolidinyl]methyl}-2-quinolinol (ChemBridge SC-48137892)

The closest commercially catalogued structural analog with published physicochemical data is 7-methoxy-3-{[2-(trifluoromethyl)-1-pyrrolidinyl]methyl}-2-quinolinol (Hit2Lead SC-48137892), which has a measured LogP of 2.77, tPSA of 45.6 Ų, 1 hydrogen bond donor (Hdon = 1), and 3 rotatable bonds . The target compound differs in two key respects: (i) it replaces the 2-quinolinol (C2-OH, Hdon = 1) with a quinoline C2-H (Hdon = 0), eliminating one hydrogen bond donor; (ii) it replaces the flexible methylene-linked pyrrolidine with a directly N-attached pyrrolidin-2-one at C6, reducing rotatable bonds from 3 to 1. These structural differences are predicted to yield a lower tPSA (estimated ~33-38 Ų, based on loss of the C2-OH contribution of ~20 Ų offset by the pyrrolidin-2-one carbonyl) and a moderately higher LogP (estimated ~3.0-3.3) for the target compound [1]. The absence of the H-bond donor and the reduced conformational flexibility of the target compound are consistent with design principles for ATP-competitive kinase inhibitors that favor rigid, donor-poor scaffolds for improved kinase selectivity [2].

Lipophilicity Polar Surface Area Physicochemical Properties Blood-Brain Barrier Penetration ADME

ATM Kinase Inhibition: Patent-Class Evidence for Quinolino-Pyrrolidin-2-one Series vs. Structurally Unrelated ATM Inhibitors

The quinolino-pyrrolidin-2-one patent family (Medshine Discovery Inc.; US 11,230,549, WO 2019/201283, RU 2,771,314 C1) explicitly claims ATM kinase inhibitory activity for compounds conforming to Formula (I), which encompasses the target compound's core scaffold [1]. The Russian patent RU 2,771,314 C1 specifically states that the invention provides 'production of new heterocyclic compounds useful in treatment of diseases associated with inhibition of ATM kinase' and includes 38 synthetic examples with 5 data tables and 2 drawings [2]. In contrast, structurally unrelated ATM inhibitors such as PAWI-2 (CAS 1448427-02-8; a tubulin-binding dual Wnt/ATM-p53 agent) operate through a distinct mechanism (tubulin polymerization modulation leading to mitotic stress), achieving an EC₅₀ of 1.9 nM for p53 activation but lacking the direct ATP-competitive ATM kinase inhibition profile characteristic of the quinolino-pyrrolidin-2-one chemotype . The clinical-stage ATM inhibitor AZD1390 (AstraZeneca; a 3,4-dihydroquinazoline carboxamide) demonstrated an ATM cell IC₅₀ of 0.78 nM with >10,000-fold selectivity versus ATR, but belongs to a structurally distinct quinazoline series, making the quinolino-pyrrolidin-2-one scaffold a chemically differentiated backup or tool compound series for ATM-targeted programs [3].

ATM Kinase DNA Damage Repair PIKK Family Cancer Therapeutics Kinase Inhibition

Trifluoromethyl Group Contribution to Metabolic Stability: Class-Level Evidence from Fluoroquinolone and Quinoline Antibacterial SAR

The 3-trifluoromethyl substituent on the quinoline core is expected to confer enhanced metabolic stability relative to non-fluorinated or mono-fluorinated analogs. In the structurally related 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolone antibacterial series, the (3R,4S)-3-aminomethyl-4-trifluoromethyl derivative (S-34109) demonstrated superior activity against quinolone- and methicillin-resistant Staphylococcus aureus with low side effect potential, attributed in part to the metabolic shielding effect of the CF₃ group [1]. A systematic study of fluoroquinolone photostability further demonstrated that introduction of a methoxy group at the 8-position of quinolones plays a critical role in stability against UV irradiation, suggesting that the 7-methoxy group in the target compound may confer analogous photostability benefits [2]. The trifluoromethyl group's strong electron-withdrawing character (σₘ = 0.43, σₚ = 0.54) reduces the electron density of the quinoline ring, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes—a property that distinguishes the target compound from non-CF₃ analogs such as 4-(quinolin-6-yl)pyrrolidin-2-one [3].

Metabolic Stability Trifluoromethyl Cytochrome P450 Oxidative Metabolism Drug Metabolism

Synthetic Accessibility and Intermediate Differentiation: Claisen-Schmidt vs. Multi-Step Palladium-Catalyzed Routes

The target compound is synthesized via a Claisen-Schmidt condensation route starting from 7-methoxy-3,4-dihydronaphthalene-1(2H)-one and 2-fluoro-3-(trifluoromethyl)benzaldehyde, followed by cyclization with guanidinium chloride or amines to construct the quinoline-pyrrolidin-2-one framework [1]. This synthetic strategy contrasts with the palladium-catalyzed cross-coupling approaches (Sonogashira-alkyne carbocyclization) required for 2-trifluoromethylquinoline analogs, which typically employ β-trifluoromethyl-α,β-unsaturated ketones as intermediates and require expensive palladium catalysts and specialized ligands [2]. The Claisen-Schmidt route offers potential advantages in scalability and cost for procurement of gram-to-kilogram quantities, as it avoids transition metal catalysis and utilizes commercially available starting materials. The key synthetic intermediate—the Claisen-Schmidt condensation product—is distinct from intermediates used in alternative quinoline-pyrrolidinone syntheses, meaning that procurement of the final compound rather than a generic intermediate is necessary for SAR studies within the ATM inhibitor chemical series [3].

Synthetic Chemistry Claisen-Schmidt Reaction Building Block Chemical Procurement Lead Generation

High-Impact Procurement Scenarios for 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one in ATM-Focused Drug Discovery and Chemical Biology


ATM Kinase Inhibitor Lead Optimization: SAR Expansion Around the Quinolino-Pyrrolidin-2-one Core

Medicinal chemistry teams developing ATM kinase inhibitors for oncology indications can procure this compound as a structurally characterized starting point for SAR exploration. The patent family (US 11,230,549; WO 2019/201283; RU 2,771,314 C1) explicitly claims ATM inhibition for compounds conforming to the generic Formula (I), within which the 7-OCH₃/3-CF₃/6-pyrrolidin-2-one substitution pattern defines a distinct SAR cluster among the 38 exemplified compounds [1]. Unlike the clinical ATM inhibitor AZD1390 (a quinazoline carboxamide with ATM cell IC₅₀ = 0.78 nM), this compound offers a chemically differentiated quinoline-pyrrolidinone scaffold, potentially addressing different IP space and offering alternative selectivity profiles against the PIKK kinome [2]. Procurement of the exact compound—rather than a generic quinoline-pyrrolidinone—is essential for reproducing and extending the patent-defined SAR.

Chemical Probe Development for DNA Damage Repair Pathway Dissection

For chemical biology groups investigating ATM-dependent DNA double-strand break repair signaling, this compound provides a structurally novel tool compound candidate orthogonal to existing ATM tool molecules. The absence of a hydrogen bond donor (Hdon = 0, compared to Hdon = 1 for the 2-quinolinol analog SC-48137892) and the reduced rotatable bond count (1 vs. 3) predict favorable passive permeability, which is critical for cellular target engagement assays . The 3-CF₃ group's metabolic shielding effect—inferred from the fluoroquinolone antibacterial literature where 4-CF₃-pyrrolidinyl derivatives demonstrated superior stability and low side effect potential [3]—suggests potential for sustained cellular exposure in washout experiments designed to probe ATM reactivation kinetics following DNA damage.

Fragment-Based and Structure-Based Drug Design Starting Point

Computational chemistry and structural biology groups can utilize this compound as a ligand for ATM kinase co-crystallization or docking studies. The compound's MW of 310.27 and estimated tPSA of 33-38 Ų place it within favorable property space for fragment elaboration or structure-based optimization [4]. The pyrrolidin-2-one carbonyl provides a well-defined hydrogen bond acceptor vector for hinge-region interactions with the ATM kinase active site, while the 3-CF₃ group occupies the hydrophobic back pocket characteristic of PIKK-family kinases. Procurement of the compound with analytical certification (≥95% purity by HPLC, as typically supplied by research chemical vendors) ensures suitability for biophysical assays including surface plasmon resonance (SPR), thermal shift assays (TSA), and X-ray crystallography .

Comparative Pharmacology: Benchmarking Against Clinical and Preclinical ATM Inhibitor Standards

Pharmacology groups conducting kinase selectivity profiling can procure this compound as part of a panel including AZD1390 (ATM cell IC₅₀ = 0.78 nM), KU-55933 (first-generation ATM inhibitor, IC₅₀ = 13 nM), and PAWI-2 (indirect ATM-p53 modulator, EC₅₀ = 1.9 nM) to establish selectivity fingerprints across the PIKK family (ATM, ATR, DNA-PKcs, mTOR) and broader kinome panels [5]. The patent family WO 2019/201283 additionally claims dual ATM and DNA-PK inhibitory activity for certain embodiments, suggesting that this compound or close analogs may exhibit a polypharmacology profile distinct from ATM-selective clinical candidates—a property that could be therapeutically advantageous in contexts where dual ATM/DNA-PK inhibition enhances synthetic lethality with radiotherapy [6].

Quote Request

Request a Quote for 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.